

Application Notes and Protocols for DS-9300 Compound

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Compound of Interest

Compound Name: DS-9300

Cat. No.: B15583292

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Introduction

DS-9300 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3][4] These enzymes play a critical role in the regulation of gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer. In prostate cancer, p300/CBP are key coactivators of the androgen receptor (AR), a critical driver of tumor growth.[5] **DS-9300** has demonstrated significant anti-tumor activity in preclinical models of prostate cancer by inhibiting histone acetylation and suppressing the AR signaling pathway.[1][2]

These application notes provide detailed protocols for the proper storage, handling, and experimental use of **DS-9300** in a research setting.

Compound Information

Property	Data
Chemical Name	(2R,4R)-1-((1r,4r)-4-(4-methoxyphenyl)-4-methylcyclohexane-1-carbonyl)-4-fluoro-N-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyrrolidine-2-carboxamide
Molecular Formula	C ₂₈ H ₃₂ FN ₅ O ₄
Molecular Weight	521.59 g/mol
CAS Number	2259641-46-6
Mechanism of Action	Selective inhibitor of p300/CBP histone acetyltransferases (HATs)

Proper Storage and Handling

Storage Conditions

To ensure the stability and activity of **DS-9300**, it is imperative to adhere to the following storage guidelines:

Form	Storage Temperature	Duration
Solid Powder	-20°C	12 months
4°C	6 months	
In Solvent	-80°C	6 months
-20°C	1 month	

Note: For long-term storage, it is recommended to store **DS-9300** as a solid powder at -20°C. Once in solution, aliquot to minimize freeze-thaw cycles.

Handling Precautions

DS-9300 is a potent bioactive compound and should be handled with care. The following precautions are recommended:

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with copious amounts of water.
- Avoid Inhalation: Avoid breathing dust or aerosolized solutions.
- Ingestion: Do not ingest.

Preparation of Stock Solutions

For in vitro experiments, **DS-9300** can be dissolved in dimethyl sulfoxide (DMSO).

Protocol for 10 mM Stock Solution:

- Equilibrate the vial of **DS-9300** solid to room temperature before opening.
- Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of **DS-9300** (MW: 521.59 g/mol), add 191.7 μ L of DMSO.
- Vortex briefly to fully dissolve the compound.
- Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of **DS-9300**.

In Vitro Activity

Parameter	Value (nM)	Description
IC ₅₀ for p300 (EP300)	28	Concentration for 50% inhibition of p300 HAT activity in a biochemical assay.[1][4]
IC ₅₀ for CBP	22	Concentration for 50% inhibition of CBP HAT activity in a biochemical assay.[1]
Cellular IC ₅₀ for H3K27ac	54	Concentration for 50% inhibition of histone H3 lysine 27 acetylation in cells.[4]
GI ₅₀ in VCaP cells	0.6	Concentration for 50% growth inhibition of VCaP prostate cancer cells.[1]
GI ₅₀ in 22Rv1 cells	6.5	Concentration for 50% growth inhibition of 22Rv1 prostate cancer cells.[1]
GI ₅₀ in LNCaP cells	3.4	Concentration for 50% growth inhibition of LNCaP prostate cancer cells.[1]
GI ₅₀ in PC3 cells	287	Concentration for 50% growth inhibition of PC3 prostate cancer cells.[1]

In Vivo Activity

Animal Model	Dosage and Administration	Outcome
Castrated VCaP Xenograft	0.3, 1, or 3 mg/kg, once daily, oral	Dose-dependent anti-tumor activity with no significant body weight loss.[1][2]

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Activity Assay

This protocol is a general guideline for determining the inhibitory activity of **DS-9300** on p300/CBP.

Materials:

- Recombinant p300 or CBP enzyme
- Histone H3 peptide substrate
- Acetyl-CoA
- **DS-9300**
- HAT assay buffer
- Detection reagent (e.g., colorimetric or fluorometric)
- 96-well microplate

Protocol:

- Prepare a serial dilution of **DS-9300** in DMSO, then dilute further in HAT assay buffer to the desired final concentrations.
- In a 96-well plate, add the HAT assay buffer, recombinant p300/CBP enzyme, and the histone H3 peptide substrate.
- Add the diluted **DS-9300** or vehicle control (DMSO) to the appropriate wells.
- Pre-incubate the plate at 30°C for 15 minutes.
- Initiate the reaction by adding Acetyl-CoA to all wells.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.

- Measure the signal (absorbance or fluorescence) using a microplate reader.
- Calculate the percent inhibition for each concentration of **DS-9300** and determine the IC₅₀ value.

Cell Viability Assay (MTT or WST-8)

This protocol outlines the steps to assess the effect of **DS-9300** on the viability of prostate cancer cells.

Materials:

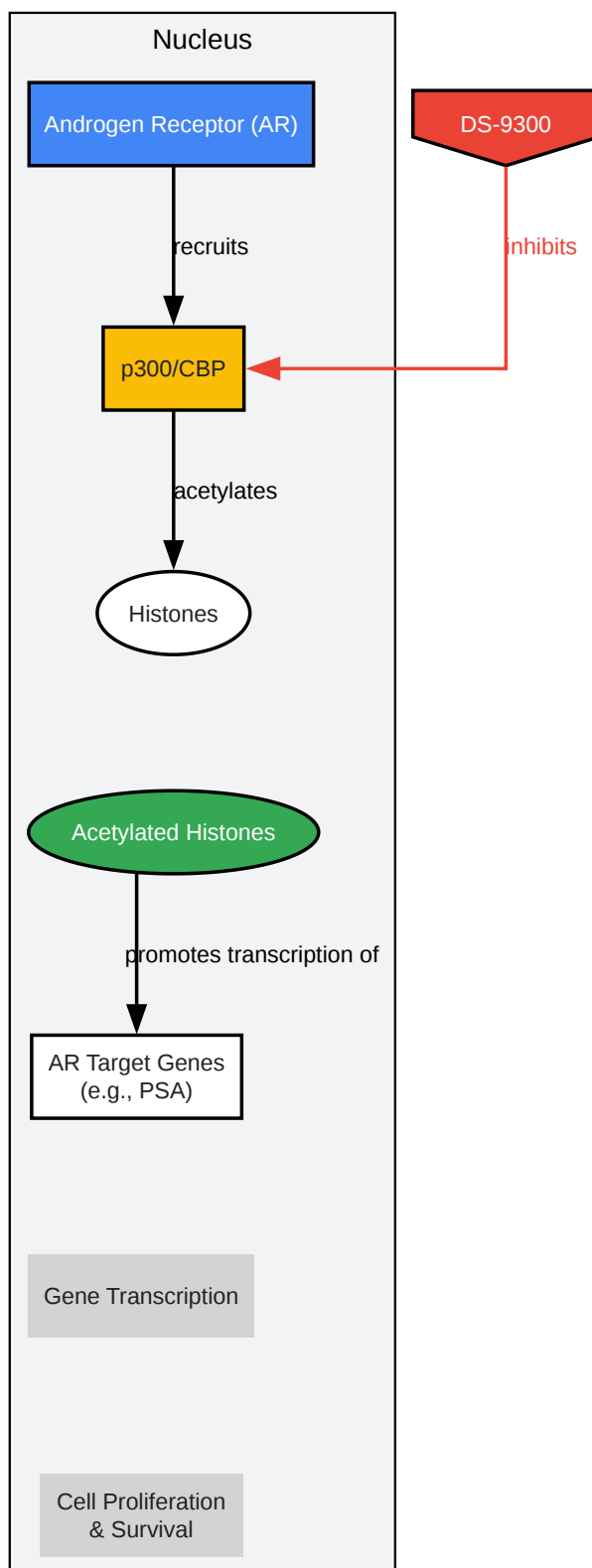
- Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)
- Complete cell culture medium
- **DS-9300**
- MTT or WST-8 reagent
- Solubilization solution (for MTT assay)
- 96-well cell culture plate

Protocol:

- Seed prostate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Prepare a serial dilution of **DS-9300** in the complete cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of **DS-9300** or vehicle control.
- Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- For MTT Assay:

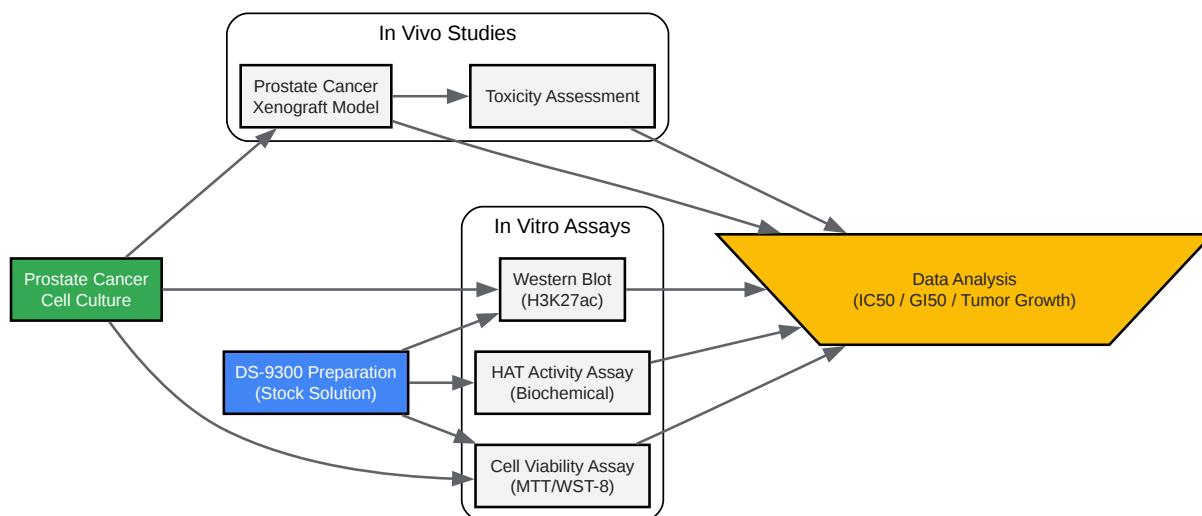
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Add solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
- For WST-8 Assay:
 - Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **DS-9300** inhibits p300/CBP HAT activity, preventing AR-mediated gene transcription.



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Caption: A typical experimental workflow for evaluating the efficacy of **DS-9300**.

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